N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide

Description

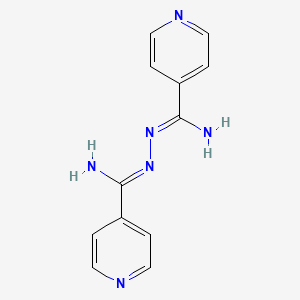

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide is a bis-carboximidamide derivative featuring two pyridine-4-carboximidamide moieties linked via a methanimidamido (-NH-C(=NH)-NH-) bridge.

Properties

IUPAC Name |

N'-[(Z)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c13-11(9-1-5-15-6-2-9)17-18-12(14)10-3-7-16-8-4-10/h1-8H,(H2,13,17)(H2,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDSZDSBJVCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C(=N/N=C(\N)/C2=CC=NC=C2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide involves several steps. One common method includes the reaction of pyridine-4-carboximidamide with pyridine-4-carboxaldehyde in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-carboximidamidine .

Scientific Research Applications

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation . In industry, it can be used in the synthesis of materials with specific properties, such as catalysts or polymers .

Mechanism of Action

The mechanism of action of N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors . The compound’s imidamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . Additionally, the pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

- N-Alkyloxypyridinecarboximidamides (e.g., N-(2-ethylhexyloxy)pyridine-4-carboximidamide): These compounds, extensively analyzed in the evidence , feature a single pyridine ring substituted with an alkyloxy-amidine group. The alkyl chain (e.g., 2-ethylhexyl or decyl) and pyridine substitution position (2-, 3-, or 4-) influence their hydrophobicity and reactivity.

- Pyridine-4-carboximidamide hydrochloride (isonicotinamidine hydrochloride): A key intermediate in pharmaceutical synthesis (e.g., piperidinylpyrimidines) , this compound is a mono-amidine with a hydrochloride counterion. Its hygroscopic nature and irritancy differ from the neutral, bifunctional target compound.

Analytical Characterization

- LC-MS/MS Methods : Validated for quantifying N-alkyloxypyridinecarboximidamides with detection limits as low as 0.013 ng mL⁻¹ . These methods could theoretically extend to the target compound, though its lack of alkyl chains may alter chromatographic behavior.

- NMR and IR Spectroscopy : Used to confirm structures of N-alkyloxy derivatives and pyridine-4-carboximidamide hydrochloride .

Data Tables

Table 1: Comparative Reaction Yields of N-Alkyloxypyridinecarboximidamides

Biological Activity

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various disease processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by the presence of multiple nitrogen atoms in its structure, which may contribute to its biological activity.

Biological Activity

-

Antimalarial Activity :

- The compound has been investigated for its potential as an antimalarial agent by targeting PfDHODH, an enzyme critical for the survival of Plasmodium falciparum. The inhibition of this enzyme disrupts the pyrimidine biosynthesis pathway essential for the parasite's proliferation.

- IC50 Values : The compound exhibits potent inhibitory activity against PfDHODH with reported IC50 values around 111 µM, indicating significant potential as a therapeutic agent against malaria.

-

Anticancer Activity :

- Related pyridine derivatives have demonstrated effective inhibitory activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a similar derivative showed IC50 values ranging from 1.03 to 2.59 µM against these cell lines, suggesting that modifications in the pyridine structure can enhance anticancer properties .

- Structure-activity relationship (SAR) studies indicate that substituents on the pyridine ring play a crucial role in modulating biological activity.

- Inhibition of Sterol Biosynthesis :

Table 1: Summary of Biological Activities

| Activity | Target Enzyme | IC50 Value (µM) | Organism/Cell Line |

|---|---|---|---|

| Antimalarial | PfDHODH | 111 | Plasmodium falciparum |

| Anticancer | Various (A549, HeLa, MCF-7) | 1.03 - 2.59 | Human cancer cell lines |

| Antileishmanial | CYP51/CYP5122A1 | ≤ 1 | Leishmania species |

Pharmacokinetics and Safety

While pharmacokinetic data specific to this compound is scarce, related compounds often exhibit favorable absorption and distribution characteristics. Safety profiles are also critical for drug development; thus, further studies are necessary to evaluate toxicity and side effects associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.